1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole
Description
1-[2-(4-Isopropoxyphenoxy)ethyl]-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. The specific structure of 1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole includes a benzimidazole core with a 2-(4-isopropoxyphenoxy)ethyl substituent, which imparts unique chemical and biological properties to the molecule.
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4g/mol |
IUPAC Name |
1-[2-(4-propan-2-yloxyphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C18H20N2O2/c1-14(2)22-16-9-7-15(8-10-16)21-12-11-20-13-19-17-5-3-4-6-18(17)20/h3-10,13-14H,11-12H2,1-2H3 |
InChI Key |
UOCQSICZBYPFEX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C32 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-isopropoxyphenol and 2-bromoethylamine hydrobromide.
Formation of Intermediate: 4-Isopropoxyphenol is reacted with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate to form 2-(4-isopropoxyphenoxy)ethylamine.
Cyclization: The intermediate 2-(4-isopropoxyphenoxy)ethylamine is then cyclized with o-phenylenediamine under acidic conditions to form 1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[2-(4-Isopropoxyphenoxy)ethyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenoxy group, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(4-Isopropoxyphenoxy)ethyl]-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the function of microbial enzymes, leading to antimicrobial activity, or interfere with cell division processes, resulting in anticancer effects.
Comparison with Similar Compounds
1-[2-(4-Isopropoxyphenoxy)ethyl]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazole: Similar structure but with a methoxy group instead of an isopropoxy group.
1-[2-(4-Ethoxyphenoxy)ethyl]-1H-benzimidazole: Similar structure but with an ethoxy group instead of an isopropoxy group.
1-[2-(4-Propoxyphenoxy)ethyl]-1H-benzimidazole: Similar structure but with a propoxy group instead of an isopropoxy group.
The uniqueness of 1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole lies in its specific substituent, which can influence its chemical reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
